molecular formula C18H16N2O5S B4332499 METHYL 2-(8-METHOXYQUINOLINE-5-SULFONAMIDO)BENZOATE

METHYL 2-(8-METHOXYQUINOLINE-5-SULFONAMIDO)BENZOATE

Cat. No.: B4332499
M. Wt: 372.4 g/mol
InChI Key: YVJMCYGEOIGUFK-UHFFFAOYSA-N
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Description

Methyl 2-{[(8-methoxyquinolin-5-yl)sulfonyl]amino}benzoate is an organic compound that features a complex structure with multiple functional groups It contains a quinoline ring, a sulfonamide group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(8-METHOXYQUINOLINE-5-SULFONAMIDO)BENZOATE typically involves multiple steps. One common method starts with the preparation of 8-methoxyquinoline, which is then sulfonylated to introduce the sulfonamide group. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(8-methoxyquinolin-5-yl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized under specific conditions.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring may yield quinoline N-oxide, while reduction of the ester group may produce the corresponding alcohol.

Scientific Research Applications

Methyl 2-{[(8-methoxyquinolin-5-yl)sulfonyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of METHYL 2-(8-METHOXYQUINOLINE-5-SULFONAMIDO)BENZOATE involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. These interactions can affect various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(8-methoxyquinolin-5-yl)sulfonyl]amino}benzoate
  • Methyl 2-{[(8-methoxyquinolin-6-yl)sulfonyl]amino}benzoate
  • Methyl 2-{[(8-methoxyquinolin-7-yl)sulfonyl]amino}benzoate

Uniqueness

Methyl 2-{[(8-methoxyquinolin-5-yl)sulfonyl]amino}benzoate is unique due to the specific position of the methoxy group on the quinoline ring. This positioning can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 2-[(8-methoxyquinolin-5-yl)sulfonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-24-15-9-10-16(13-7-5-11-19-17(13)15)26(22,23)20-14-8-4-3-6-12(14)18(21)25-2/h3-11,20H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJMCYGEOIGUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)S(=O)(=O)NC3=CC=CC=C3C(=O)OC)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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